molecular formula C13H13ClN2O5 B2551974 Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate CAS No. 339029-50-4

Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate

Cat. No. B2551974
CAS RN: 339029-50-4
M. Wt: 312.71
InChI Key: MHGMUSRNAMQOSI-FOWTUZBSSA-N
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Description

Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate is a compound that can be synthesized from dimethyl 3-oxopentane-1,5-dioate, which is also known as dimethyl acetone-1,3-dicarboxylate. This compound is part of a broader class of chemicals that can be used as precursors for various organic reactions and can potentially serve as intermediates in the synthesis of more complex molecules, such as pyridazine derivatives .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of dimethyl 3-oxopentane-1,5-dioate with (hetero)arenediazonium salts, followed by a reaction with N,N-dimethylformamide dimethylacetal (DMFDMA) to afford dimethyl 1-(hetero)aryl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylates without the isolation of intermediates . This method indicates a versatile approach to synthesizing a variety of substituted compounds, including those with chlorophenyl groups.

Molecular Structure Analysis

While the specific molecular structure of this compound is not detailed in the provided papers, related compounds have been characterized using density functional theory (DFT) calculations to determine molecular geometry, infrared spectroscopy, and NMR chemical shift values . These computational studies are crucial for understanding the electronic structure and potential reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various analyses, including Natural Bond Orbital (NBO) analysis to find intermolecular electronic interactions and their stabilization energies . Additionally, the study of frontier molecular orbitals (FMO) can provide insights into the potential chemical reactions that this compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class can be inferred from related studies. For instance, the magnetic properties of chlorophenyl derivatives have been investigated, suggesting intermolecular interactions that could influence the compound's behavior in a solid state . Furthermore, the synthesis of chlorophenylhydrazones indicates the possibility of tautomeric equilibria, which could affect the physical properties of the compound in solution .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Hydrazone Derivatives

    Hydrazones derived from substituted benzophenones and fluorenone reacted with various acids to give corresponding derivatives, which serve as initial compounds for the synthesis of other complex molecules, such as 3-hydrazono-3H-furan-2-ones. These compounds in solution may exist as isomeric tautomers or hydrazone tautomers, highlighting their structural diversity and potential for further chemical transformations (Komarova et al., 2011).

  • Novel Synthetic Pathways

    Research has also focused on the transformation of dimethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into various novel compounds, illustrating the utility of similar dimethyl derivatives in synthesizing complex molecular structures, such as substituted pyrimidine and pyridazine derivatives (Silvo Zupančič et al., 2009).

Chemical Reactivity and Applications

  • Metal Complex Synthesis

    Aromatic hydrazones have been synthesized and used to form metal ion complexes. These complexes are characterized by various spectroscopic methods, and their antioxidant and antimicrobial activities have been explored, suggesting their potential in medicinal chemistry (Shubha S. Kumar et al., 2018).

  • 15N NMR Spectroscopy

    The use of 15N NMR spectroscopy has been proposed for analyzing hydrazone isomers, offering insights into their chemical structure and behavior, which is crucial for understanding the properties and applications of these compounds (A. Lyčka, 2018).

Potential Pharmacological Interest

  • Ionophore Application

    Dimethyl derivatives have been utilized as ionophores in sensor technologies, demonstrating the versatility of these compounds in creating sensitive and selective sensors for ion detection, which can have implications in environmental monitoring and healthcare (S. Hassan et al., 2003).

  • Antimicrobial and Antiviral Activities

    The synthesis of novel thiazole and pyrazole derivatives based on similar molecular backbones has shown promising antimicrobial activities. This highlights the potential of such compounds in developing new therapeutic agents (M. Gouda et al., 2010).

Safety and Hazards

The safety and hazards associated with Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate are not explicitly mentioned in the search results .

properties

IUPAC Name

dimethyl (Z)-2-[(3-chlorophenyl)diazenyl]-3-hydroxypent-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O5/c1-20-11(18)7-10(17)12(13(19)21-2)16-15-9-5-3-4-8(14)6-9/h3-6,17H,7H2,1-2H3/b12-10-,16-15?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNOQSLXGPFNRC-GYOKMOPESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=C(C(=O)OC)N=NC1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C(=C(\C(=O)OC)/N=NC1=CC(=CC=C1)Cl)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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